Technical Documentation Center

Boc-D-His(Tos)-OH.DCHA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-D-His(Tos)-OH.DCHA

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermal Degradation Profile of Boc-protected D-histidine Salts

Abstract This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of tert-butyloxycarbonyl (Boc)-protected D-histidine and its various salt forms. Targeted at researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of tert-butyloxycarbonyl (Boc)-protected D-histidine and its various salt forms. Targeted at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver a foundational understanding of the principles governing thermal degradation. We will explore the causal mechanisms of decomposition, present detailed, field-proven experimental protocols for characterization, and offer insights into the interpretation of the resulting data. While specific thermal data for every conceivable salt of Boc-D-histidine is not exhaustively available in the public domain, this guide equips the user with the necessary tools and theoretical framework to generate and interpret this critical data for their specific application.

Introduction: The Critical Role of Boc-D-histidine in Pharmaceutical Development

Boc-D-histidine is a cornerstone building block in the synthesis of peptide-based active pharmaceutical ingredients (APIs). The Boc protecting group is instrumental in directing the sequence of peptide assembly, and its subsequent removal is a critical step in the manufacturing process. The D-configuration of histidine is often incorporated to enhance peptide stability against enzymatic degradation, thereby improving its pharmacokinetic profile.

The thermal stability of Boc-D-histidine, and particularly its salt forms, is not merely an academic curiosity; it is a critical process parameter with significant implications for:

  • Storage and Handling: Understanding the temperature at which degradation begins is paramount for defining appropriate storage conditions and shelf-life.

  • Process Safety: Uncontrolled thermal decomposition can be an exothermic event, posing a significant safety risk in large-scale manufacturing. A thorough understanding of the material's thermal behavior is essential for a robust process hazard analysis.

  • Impurity Profile: Thermal degradation leads to the formation of impurities that can be difficult and costly to remove. Characterizing these degradation pathways is crucial for developing effective purification strategies and ensuring the final API meets stringent regulatory standards.

This guide will provide the scientific underpinnings and practical methodologies to thoroughly characterize the thermal degradation profile of Boc-D-histidine salts.

The Chemistry of Thermal Degradation

The thermal degradation of Boc-D-histidine salts is a multi-faceted process involving the decomposition of both the Boc protecting group and the histidine moiety itself. The presence of a salt-forming counter-ion can also significantly influence the degradation profile.

The Primary Degradation Pathway: Thermolysis of the Boc Group

The most labile component of the molecule under thermal stress is the tert-butyloxycarbonyl (Boc) group. The generally accepted mechanism for the thermal, non-catalytic deprotection of Boc-amines proceeds via a concerted fragmentation.[1] This process results in the formation of the free amine (D-histidine), isobutylene, and carbon dioxide.[1]

This decomposition is an endothermic process, as energy is required to break the chemical bonds. The temperature at which this occurs is a key indicator of the compound's thermal stability.

Secondary Degradation: The Histidine Moiety

At more elevated temperatures, the D-histidine molecule itself will begin to decompose. Studies on unprotected histidine have shown that its decomposition is a complex process.[2][3] The imidazole ring, while aromatic, is susceptible to various reactions at high temperatures. Potential secondary degradation pathways for the histidine core may include:

  • Decarboxylation: Loss of the carboxylic acid group as CO2.

  • Deamination: Removal of the alpha-amino group as ammonia.

  • Ring Opening/Fragmentation: The imidazole ring can break apart, leading to a variety of smaller, volatile molecules.

The specific products formed will depend on the temperature, atmosphere (inert or oxidative), and the presence of any catalysts or impurities.

The Influence of Salt Forms

The salt form of Boc-D-histidine can have a pronounced effect on its thermal stability. The counter-ion (e.g., chloride, trifluoroacetate, acetate) can influence the crystal lattice energy and the overall molecular interactions within the solid state.[1] This, in turn, can alter the temperature at which decomposition begins. For instance, a more strongly interacting counter-ion might stabilize the crystal lattice, requiring more energy (a higher temperature) to initiate decomposition. Conversely, a more acidic counter-ion could potentially catalyze the acid-labile Boc group removal at a lower temperature. The effect of the counter-ion on the thermal stability of peptide nanofibers has been noted, suggesting its importance in supramolecular structures.[2]

Experimental Characterization of Thermal Degradation

A multi-technique approach is essential for a comprehensive understanding of the thermal degradation profile. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used simultaneously (TGA-DSC). These are complemented by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to analyze the degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the onset temperature of degradation and quantifying the mass loss associated with different decomposition steps.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Boc-D-histidine salt into a clean, inert TGA crucible (e.g., alumina or platinum).

    • Ensure the sample is a fine, homogenous powder to promote even heat distribution.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature of 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.[4]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the decomposition curve.

    • Quantify the percentage of mass loss for each distinct decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on endothermic (heat absorbing) and exothermic (heat releasing) processes.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[5]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the Boc-D-histidine salt into a clean DSC pan (aluminum is common).

    • Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.[6]

  • Experimental Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Use the same heating program as the TGA analysis for direct comparison (e.g., 30 °C to 400 °C at 10 °C/min).[7]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks, which may correspond to melting or decomposition.

    • Identify exothermic peaks, which could indicate decomposition or other chemical reactions.

    • Integrate the area under the peaks to quantify the enthalpy change (ΔH) for each thermal event.

Data Presentation: Expected Thermal Profile
Thermal EventExpected Temperature Range (°C)TGA ObservationDSC Observation
Boc Group Removal 150 - 250Significant mass loss (~40% for the free base)Endothermic peak
Histidine Moiety Decomposition > 250Further, often multi-stage, mass lossComplex series of endo- and exothermic peaks

Note: This table presents an educated estimation. The actual temperatures and mass losses will vary depending on the specific salt form and experimental conditions.

Analysis of Degradation Products by HPLC

To identify the non-volatile products of thermal degradation, a forced degradation study coupled with HPLC analysis is necessary.

  • Forced Degradation:

    • Heat a sample of the Boc-D-histidine salt in a controlled environment (e.g., an oven or a TGA instrument) to a temperature just above the onset of the first decomposition step. Hold for a defined period.

    • Also, prepare samples heated to higher temperatures to investigate secondary degradation products.

  • Sample Preparation for HPLC:

    • Dissolve the heat-treated sample in the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Compare the chromatogram of the degraded sample to that of an undegraded standard.

    • Identify and quantify the remaining Boc-D-histidine.

    • Identify and quantify the peak corresponding to D-histidine.

    • Characterize any new impurity peaks. For structural elucidation, these peaks can be collected and analyzed by mass spectrometry (LC-MS).

Visualizing the Workflow and Degradation Pathway

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Interpretation Sample Boc-D-Histidine Salt TGA_Sample Weigh 5-10 mg for TGA Sample->TGA_Sample DSC_Sample Weigh 2-5 mg for DSC Sample->DSC_Sample Forced_Deg_Sample Prepare sample for forced degradation Sample->Forced_Deg_Sample TGA TGA Analysis (10°C/min to 400°C) TGA_Sample->TGA DSC DSC Analysis (10°C/min to 400°C) DSC_Sample->DSC Forced_Deg Heat sample above T-onset Forced_Deg_Sample->Forced_Deg TGA_Data TGA Thermogram (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data HPLC_Prep Dissolve and filter Forced_Deg->HPLC_Prep HPLC_MS RP-HPLC-MS Analysis HPLC_Prep->HPLC_MS HPLC_Data Chromatogram (Impurity Profile) HPLC_MS->HPLC_Data Final_Report Comprehensive Thermal Degradation Profile TGA_Data->Final_Report DSC_Data->Final_Report HPLC_Data->Final_Report

Caption: Experimental workflow for thermal analysis.

Proposed Degradation Pathway

G BocHis Boc-D-Histidine Salt TransitionState Transition State BocHis->TransitionState Heat (Δ) ~150-250°C DHis D-Histidine TransitionState->DHis Isobutylene Isobutylene TransitionState->Isobutylene CO2 Carbon Dioxide TransitionState->CO2 FurtherDecomp Further Degradation Products (Decarboxylation, Deamination, Ring Fragmentation) DHis->FurtherDecomp Higher Heat (Δ) >250°C

Caption: Proposed thermal degradation pathway.

Conclusion and Best Practices

A thorough understanding of the thermal degradation profile of Boc-D-histidine salts is indispensable for robust process development and ensuring the quality and safety of peptide-based APIs. While this guide provides a comprehensive theoretical and methodological framework, it is crucial to recognize that the thermal stability is highly dependent on the specific salt form and the purity of the material.

Key Takeaways for the Practicing Scientist:

  • Multi-technique Approach is Non-negotiable: Relying on a single analytical technique will provide an incomplete picture. The combination of TGA, DSC, and HPLC-MS is essential.

  • The Salt Form Matters: Do not assume that the thermal stability of the free base is representative of its salt forms. Each salt must be characterized independently.

  • Atmosphere is Critical: Always perform thermal analysis under a controlled inert atmosphere to prevent oxidative side reactions, unless the goal is to specifically study oxidative stability.

  • Correlate Thermal Events with Chemical Changes: Use forced degradation studies to link the thermal events observed in TGA and DSC to specific chemical transformations and the formation of impurities.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize the thermal degradation profile of Boc-D-histidine salts, leading to safer processes, more stable products, and a more comprehensive understanding of their critical raw materials.

References

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.
  • Pharma Engineering. (2019, August 11). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study.
  • ResearchGate. (n.d.). Effects of Temperature, pH and Counterions on the Stability of Peptide Amphiphile Nanofiber Structures | Request PDF.
  • Sikora, K., Jaśkiewicz, M., Neubauer, D., & Kamysz, W. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5733. [Link]

  • Oz, G., et al. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Advances, 8(39), 21895-21906. [Link]

  • Yadav, S., et al. (2016). Influence of Arginine Salts on the Thermal Stability and Aggregation Kinetics of Monoclonal Antibody: Dominant Role of Anions. Molecular Pharmaceutics, 13(9), 3147-3155. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Choudhury, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91565-91570. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Zhang, Y., et al. (2015). Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography with stable-isotope labeling mass spectrometry. Journal of Chromatography A, 1426, 133-139. [Link]

  • ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study.
  • SIELC Technologies. (2022, January 27). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column.
  • Chemspeed Technologies. (n.d.). Step Change in End-to-End DSC Sample Preparation - Webinar.
  • Weiss, M. C., et al. (2022). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids, 54(11), 1541-1555.
  • OHTA, A. (2006). Effect of Counter Ion on Physicochemical Properties of N-Acyl Amino Acid Salts. Oleoscience, 6(1), 25-30.
  • Zhang, H., et al. (2012). Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2116-2124. [Link]

  • BenchChem. (2025). A Comparative Guide to Histidine Protection in Fmoc Solid-Phase Peptide Synthesis: Mass Spectrometry Insights.
  • Gutmann, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 103-110. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Zhang, S., & Basile, F. (2008). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of the American Society for Mass Spectrometry, 19(4), 569-581. [Link]

  • CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents. (n.d.).
  • Ho, Y.-H., et al. (2013). Probing Histidine-Stabilized Gold Nanoclusters Product by High-Performance Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 85(17), 8348-8354. [Link]

  • Maguire, B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1735-1745. [Link]

  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • Setdong Technology. (2015, August 9). In which fields can thermal analysis technology be applied?.
  • Suss, F., et al. (2009). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 63(11), 753-756.
  • Zeleny, S., et al. (2021). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. Molecules, 26(14), 4287. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Wang, T., et al. (2021). Compound-Specific and Intramolecular δ15N Analysis of a Poly-Nitrogenous Amino Acid: Histidine. Analytical Chemistry, 93(30), 10487-10495. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Using Boc-D-His(Tos)-OH

Executive Summary The incorporation of D-amino acids into synthetic peptides is a cornerstone strategy in modern drug development, designed to confer resistance against endogenous proteolytic degradation and enhance phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of D-amino acids into synthetic peptides is a cornerstone strategy in modern drug development, designed to confer resistance against endogenous proteolytic degradation and enhance pharmacokinetic stability[1]. Among these, D-Histidine presents unique synthetic challenges due to the nucleophilic and basic nature of its imidazole side chain.

This application note provides a comprehensive, expert-level guide to utilizing Boc-D-His(Tos)-OH in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). By detailing the mechanistic rationale behind Tosyl (Tos) protection, mitigating known side reactions (such as racemization and HOBt-induced chain termination), and providing self-validating experimental protocols, this document serves as an authoritative resource for peptide chemists and drug development professionals.

Mechanistic Rationale: The Challenge of Histidine in SPPS

The Threat of Racemization

Histidine is notoriously susceptible to racemization (epimerization) during the carboxyl activation step of peptide coupling[2][3]. The lone pair of electrons on the π -nitrogen of the unprotected imidazole ring acts as an intramolecular base. When the α -carboxyl group is activated, this basic nitrogen abstracts the α -proton, forming a planar, achiral enolate intermediate[2][3][4]. Upon re-protonation, stereochemical integrity is lost, resulting in a mixture of D- and L-isomers that severely compromises the biological activity and purity of the final therapeutic peptide[3][4].

The Role of the Tosyl (Tos) Protecting Group

To suppress this intramolecular base catalysis, the imidazole ring must be protected. In the Boc-SPPS orthogonal protection scheme, the α -amine is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains require semi-permanent protection stable to the 50% Trifluoroacetic acid (TFA) used during Boc deprotection[5][6].

The Tosyl (p-toluenesulfonyl) group is highly effective for this purpose. By electron withdrawal and steric hindrance, the Tos group physically blocks the imidazole nitrogen, preventing the formation of the achiral enolate[2][7]. The Tos group is highly stable to repetitive TFA treatments but is efficiently cleaved by anhydrous Hydrogen Fluoride (HF) during the final global cleavage step[5].

Physicochemical Properties of Boc-D-His(Tos)-OH

To ensure accurate stoichiometric calculations during synthesis, refer to the quantitative data summarized in Table 1.

Table 1: Quantitative Data and Properties of Boc-D-His(Tos)-OH

PropertyValueReference
Chemical Name N- α -Boc-N- τ -tosyl-D-histidine[1][8]
CAS Number 69541-68-0[1][8][9]
Molecular Formula C18H23N3O6S[1][8]
Molecular Weight 409.46 g/mol [1]
Appearance White to off-white powder[1][8]
Application Boc-SPPS (Peptidomimetics, D-peptides)[1][8]
Purity Requirement 98.0% (Pharma Grade)[1][8]

Workflow Visualization

The following diagram illustrates the logical progression of the Boc-SPPS cycle when incorporating Boc-D-His(Tos)-OH, culminating in global cleavage.

G Start Peptidyl-Resin (Boc-Protected) Deprotect Boc Deprotection (50% TFA in DCM) Start->Deprotect Step 1 Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Step 2 Couple Coupling Boc-D-His(Tos)-OH (HATU/DIEA preferred) Neutralize->Couple Step 3 Cleave Global Cleavage & Tos Removal (Anhydrous HF + Scavengers) Couple->Cleave Step 4 (Post-Elongation) End Crude Peptide (D-His incorporated) Cleave->End Step 5

Workflow of Boc-SPPS incorporating Boc-D-His(Tos)-OH and final HF cleavage.

Step-by-Step Experimental Protocols

Critical Insight: While 1-Hydroxybenzotriazole (HOBt) is a standard coupling additive, it is known to prematurely cleave the Tosyl group from Histidine. The liberated Tosyl group can then tosylate the α -amino function of the growing peptide chain, causing irreversible chain termination[7]. Therefore, in situ neutralization protocols using HATU/DIEA or highly controlled DIC/HOBt exposure times are strictly recommended.

Protocol A: Boc Deprotection and Neutralization

This step creates a self-validating system: a positive Kaiser test (dark blue) must be observed before proceeding to coupling.

  • Resin Swelling: Swell the peptidyl-resin (e.g., PAM or Merrifield resin) in Dichloromethane (DCM) for 15 minutes[6].

  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 5 minutes (pre-wash), drain, and then treat with a fresh 50% TFA/DCM solution for 20 minutes[5][6]. Note: If Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) as a scavenger[5][6].

  • Washing: Wash the resin thoroughly with DCM (3 × 1 min) and Isopropyl Alcohol (IPA) (2 × 1 min) to extract residual TFA[6].

  • Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 × 3 minutes to convert the TFA salt to a free amine[5][6].

  • Validation: Perform a Kaiser (ninhydrin) test. A deep blue resin bead confirms the presence of free primary amines.

Protocol B: Coupling of Boc-D-His(Tos)-OH
  • Activation: In a separate vial, dissolve 3 to 4 equivalents of Boc-D-His(Tos)-OH and 3.9 equivalents of HATU in a minimum volume of N,N-Dimethylformamide (DMF).

  • Base Addition: Add 8 equivalents of DIEA to the amino acid solution. Stir for 1 minute to pre-activate.

  • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 45–60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser test. A yellow/colorless bead indicates complete coupling (no free amines). If the test is slightly blue, perform a second coupling cycle before capping with acetic anhydride.

Protocol C: Global Cleavage and Tosyl Deprotection (Low-High HF Method)

The Tosyl group requires strong acidic conditions for removal. Anhydrous HF is the industry standard for this step[5].

  • Preparation: Transfer the dried, fully elongated peptidyl-resin to a specialized Teflon HF cleavage apparatus.

  • Scavenger Addition: Add scavengers to prevent alkylation by tert-butyl cations. A standard cocktail is p -cresol / dimethyl sulfide (DMS) / peptidyl-resin.

  • Low HF Treatment (Optional but recommended for complex sequences): Treat with HF/DMS/ p -cresol (25:65:10 v/v) at 0 °C for 1–2 hours. This SN2 mechanism safely removes sensitive protecting groups and reduces Met(O) to Met. Evaporate volatiles.

  • High HF Treatment: Treat the resin with anhydrous HF / p -cresol (90:10 v/v) at 0 °C for 45–60 minutes. This step cleaves the peptide from the resin and simultaneously removes the Tosyl group from the D-Histidine side chain.

  • Precipitation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide using cold, anhydrous diethyl ether. Wash the pellet 3 times with cold ether to remove organic scavengers.

  • Extraction: Extract the peptide from the resin using 10-50% aqueous acetic acid and lyophilize.

Quality Control and Troubleshooting

To ensure the trustworthiness of the synthesis, the final product must be validated to confirm the complete removal of the Tosyl group.

  • Incomplete Tosyl Removal: If LC-MS analysis of the crude peptide reveals a major impurity with a mass shift of +154 Da , this indicates incomplete removal of the Tosyl group.

  • Resolution: Ensure that the anhydrous HF cleavage was maintained at exactly 0 °C for the full 60 minutes. Older or degraded HF lines can lead to poor cleavage efficiency. Alternatively, if chain termination occurred early in the synthesis, investigate HOBt-induced Tosyl transfer during coupling[7] and switch entirely to HATU/DIEA activation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in Boc-D-His(Tos)-OH Coupling

Welcome to the Peptide Synthesis Technical Support Center. Audience: Researchers, Scientists, and Drug Development Professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. Audience: Researchers, Scientists, and Drug Development Professionals. Subject: Overcoming stereochemical loss during the incorporation of D-Histidine in Boc Solid-Phase Peptide Synthesis (SPPS).

Section 1: The Mechanistic "Why" (FAQs)

Q1: Why is Boc-D-His(Tos)-OH so notoriously prone to racemization during coupling? A1: Histidine racemization is primarily driven by an intramolecular base catalysis mechanism. During the activation of the carboxyl group, the unprotected or improperly protected lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring acts as an internal base. It abstracts the acidic α-proton, leading to the formation of a planar, achiral enolate (or oxazolone) intermediate. Upon reprotonation, the stereocenter is re-established randomly, resulting in a mixture of D- and L-histidine enantiomers [2].

Q2: I added HOBt to my DIC coupling to suppress racemization, but my epimer levels actually increased. Why did this happen? A2: This is the most common pitfall in Boc-His(Tos)-OH coupling. While 1-hydroxybenzotriazole (HOBt) is a standard additive used globally to suppress racemization by forming stable active esters, it is highly detrimental when used with the Tosyl (Tos) protecting group. The N-im-tosyl group is uniquely susceptible to nucleophilic cleavage by HOBt [4]. Adding HOBt strips the Tos protecting group off the imidazole ring, exposing the basic nitrogen, which immediately catalyzes the epimerization of the activated amino acid [3]. Rule of thumb: Never use HOBt with Boc-His(Tos)-OH.

Q3: If I can't use HOBt, what is the best coupling reagent to maintain stereochemical fidelity? A3: The gold standard for coupling histidine without HOBt is DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) [1]. DEPBT mediates amide bond formation via an organophosphorus mechanism that exhibits remarkable resistance to racemization, even if the imidazole ring becomes partially unprotected [1]. Alternatively, BOP can be used, provided the tertiary base (e.g., DIEA) is kept to an absolute minimum (strictly equimolar) [5].

Section 2: Mechanistic Workflow & Troubleshooting Logic

The diagram below illustrates the divergent pathways of Boc-D-His(Tos)-OH coupling, highlighting the catastrophic failure point when standard additives are mistakenly applied.

G cluster_wrong Standard (Incorrect) Protocol cluster_right Optimized DEPBT Protocol Start Activated Boc-D-His(Tos)-OH AddHOBt Addition of HOBt (Standard Additive) Start->AddHOBt UseDEPBT DEPBT Coupling (No HOBt required) Start->UseDEPBT LossTos Nucleophilic Cleavage of Tosyl (Tos) Group AddHOBt->LossTos FreeImid Free Imidazole Nπ Abstracts α-Proton LossTos->FreeImid Enolate Planar Achiral Enolate Intermediate FreeImid->Enolate Intramolecular Base Catalysis Racemized Racemization (L-His Epimerization) Enolate->Racemized DirectAmide Direct Amide Bond Formation UseDEPBT->DirectAmide PureDHis Stereochemical Retention (Pure D-His Peptide) DirectAmide->PureDHis

Mechanistic pathways of Boc-D-His(Tos)-OH coupling: HOBt-induced epimerization vs. DEPBT retention.

Section 3: Quantitative Reagent Comparison

Selecting the right reagent and base stoichiometry is the difference between a >99% pure product and an unusable diastereomeric mixture.

Coupling ReagentAdditiveBase (Equivalents)Racemization LevelMechanistic Consequence
DIC HOBt (1.0 eq)NoneHigh (>10%) HOBt cleaves the Tosyl group, triggering Nπ-driven epimerization [3, 4].
BOP NoneDIEA (9.0 eq)Moderate (~3%) Excess base abstracts the α-proton directly, leading to epimerization [5].
BOP NoneDIEA (3.0 eq)Low (<1%) Minimal base limits α-proton abstraction, preserving stereocenter [5].
DEPBT NoneDIEA (2.0 eq)Undetectable Phosphonium-mediated activation bypasses oxazolone formation entirely [1].

Section 4: Optimized Experimental Protocol (DEPBT Method)

To guarantee stereochemical integrity when coupling Boc-D-His(Tos)-OH, abandon carbodiimide/HOBt methods and adopt the following self-validating DEPBT-mediated protocol.

Materials Required:

  • Boc-D-His(Tos)-OH (2.0 equivalents relative to resin loading)

  • DEPBT (2.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or sym-Collidine (2.0 - 4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation & Neutralization:

    • Ensure the resin-bound peptide has been fully deprotected (TFA/DCM for Boc removal) and neutralized (10% DIEA in DMF).

    • Wash the resin thoroughly with DMF (3 × 1 min) to remove residual base. Causality: Residual base in the resin matrix will prematurely activate the incoming amino acid and promote racemization.

  • Pre-Activation (Strict Time Limit):

    • In a clean, dry vial, dissolve 2.0 eq of Boc-D-His(Tos)-OH and 2.0 eq of DEPBT in a minimal volume of anhydrous DMF (approx. 5 mL/g of resin).

    • Chill the solution to 0°C in an ice bath. Causality: Lower temperatures drastically reduce the kinetic rate of α-proton abstraction.

    • Add 2.0 eq of DIEA (or sym-Collidine for even weaker basicity) to the chilled solution.

    • Critical: Do not allow pre-activation to exceed 2 minutes. Prolonged exposure of the activated species to base increases epimerization risk.

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate gently at room temperature for 2 to 3 hours.

    • Validate reaction completion via the Kaiser Test (Ninhydrin). A clear/yellow bead indicates successful coupling.

  • Washing & Next Steps:

    • Drain the reaction vessel and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).

    • Proceed to the next cycle. Note: The Tosyl group will remain intact until the final HF cleavage step.

References

  • Ye, Y.-H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-178. URL: [Link]

  • AAPPTec. Boc-D-His(Tos)-OH[69541-68-0] Technical Specifications. URL: [Link]

  • Forest, M., & Fournier, A. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(2), 89-94. URL: [Link]

Optimization

Technical Support Center: Minimizing Histidine Side Reactions in Boc-SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). Histidine incorporation in Boc-SPPS is notoriously challenging due to the nucleophilic and basic nature of its imidazole side chain.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). Histidine incorporation in Boc-SPPS is notoriously challenging due to the nucleophilic and basic nature of its imidazole side chain. This guide provides researchers and drug development professionals with causality-driven troubleshooting, quantitative diagnostics, and self-validating protocols to mitigate racemization, branching, and cleavage adducts.

Diagnostic Matrix: Histidine Protecting Groups in Boc-SPPS

Selecting the appropriate protecting group is a trade-off between coupling efficiency, stability, and cleavage complexity. The table below summarizes the quantitative and qualitative properties of industry-standard Boc-His derivatives to guide your synthetic strategy.

Protecting GroupTFA StabilityNucleophile (HOBt) StabilityCleavage MethodPrimary Side Reaction RiskRecommended Mitigation
Boc-His(Tos)-OH HighLowLiquid HFPremature cleavage; Branching; Tosyl transferLimit HOBt use; Switch to Dnp for long sequences.
Boc-His(Dnp)-OH Very HighVery HighThiophenol (Pre-HF)Incomplete removal; Yellow colored adductsPerform orthogonal thiolysis before HF cleavage.
Boc-His(Bom)-OH HighHighLiquid HFFormaldehyde adducts (e.g., Thiazolidine on Cys)Use strong formaldehyde scavengers during HF cleavage.

Mechanistic Logic of Histidine Racemization

Racemization A Activated Histidine (Unprotected N-pi) B Intramolecular Base Catalysis (N-pi abstracts alpha-proton) A->B C Achiral Enolate Intermediate B->C D Racemization (D/L Mixture) C->D E Protected Histidine (Tos, Dnp, Bom on Imidazole) F Reduced Basicity of N-pi E->F G Maintained Stereochemistry (L-Histidine Peptide) F->G

Logic flow of Histidine racemization via N-pi basicity and mitigation via side-chain protection.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant epimerization (D-His formation) during my coupling steps? Causality: Histidine is highly susceptible to racemization during the activation of its carboxyl group. The lone pair of electrons on the π-nitrogen of the imidazole ring acts as an intramolecular base, abstracting the α-proton of the activated amino acid to form a planar, achiral enolate intermediate (1). Solution: Ensure you are using a side-chain protected derivative (Tos, Dnp, or Bom) that effectively withdraws electron density from the imidazole ring, thereby reducing the basicity of the π-nitrogen. Avoid prolonged pre-activation times and elevated temperatures unless using highly stable derivatives like Boc-His(Dnp)-OH.

Q2: I am using Boc-His(Tos)-OH, but I see sequence branching and extra Glycine insertions. What is happening? Causality: While the Tosyl (Tos) group is easily cleaved by liquid HF, it is notoriously labile to nucleophiles such as 1-hydroxybenzotriazole (HOBt), which is frequently used as a coupling additive. Premature removal of the Tos group exposes the nucleophilic imidazole ring, allowing it to be acylated by subsequent activated amino acids (e.g., Boc-Gly-OH). This leads to chain branching or the transfer of the inserted residue to the α-amino group during deprotection (2). Solution: If your sequence requires extensive use of HOBt or PyBOP, switch to Boc-His(Dnp)-OH or Boc-His(Bom)-OH, which are completely stable to these nucleophilic coupling conditions.

Q3: My peptide contains Boc-His(Bom)-OH and an N-terminal Cysteine, but mass spectrometry shows a +12 Da mass shift (Thiazolidine formation). How do I prevent this? Causality: The benzyloxymethyl (Bom) group is highly stable during synthesis but generates highly reactive formaldehyde (HCHO) as a byproduct during global HF cleavage. This formaldehyde reacts almost quantitatively with N-terminal Cysteine residues to form a thiazolidine (Thz) adduct, or with Tryptophan to form tetrahydro-β-carboline derivatives (3). Solution: You must incorporate robust formaldehyde scavengers into your HF cleavage cocktail. Methoxyamine hydrochloride or an excess of free cysteine are proven scavengers that intercept formaldehyde before it can modify your peptide (4).

Q4: After deprotecting Boc-His(Dnp)-OH, my resin and final peptide are bright yellow. How do I fix this? Causality: The 2,4-dinitrophenyl (Dnp) group is removed via nucleophilic aromatic substitution using thiophenol. The byproduct of this reaction, Dnp-thiophenol, is intensely yellow. If the resin is not thoroughly washed prior to HF cleavage, this chromophore will contaminate the crude peptide mixture (5). Solution: Follow a rigorous washing protocol alternating between DMF and DCM until the washings are completely colorless. If yellow contamination persists post-cleavage, it can be removed via gel filtration (e.g., Sephadex G-25) in 10-30% acetic acid.

Workflows and Self-Validating Experimental Protocols

DnpWorkflow Step1 Peptide-Resin with Boc-His(Dnp) Step2 Thiophenol / DMF Treatment (Nucleophilic Aromatic Substitution) Step1->Step2 Step3 Wash (DMF & DCM) Remove Yellow Dnp-Thiophenol Step2->Step3 Step4 Global HF Cleavage Step3->Step4

Standard workflow for orthogonal thiophenol deprotection of Boc-His(Dnp)-OH prior to HF cleavage.

Protocol A: Orthogonal Thiophenol Deprotection of Boc-His(Dnp)-OH

Note: This step MUST be performed prior to global HF cleavage, as the Dnp group is completely stable to liquid HF.

Materials:

  • Thiophenol (Caution: highly odorous and toxic; work in a fume hood)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Swelling: Swell the completed peptide-resin in DCM for 15-30 minutes in a fritted reaction vessel.

  • Deprotection Cocktail Preparation: Prepare a solution of 20% (v/v) thiophenol in DMF. (Alternatively, a milder cocktail of 10% thiophenol / 10% DIEA / 80% DMF can be used to accelerate the reaction).

  • Thiolysis: Add the cleavage cocktail to the resin. Agitate gently at room temperature for 30-60 minutes.

  • Validation Check 1 (Visual): The solution should turn a bright, intense yellow, indicating the successful displacement of the Dnp group to form Dnp-thiophenol.

  • Drain and Repeat: Drain the reaction vessel and repeat the thiolysis step (Step 3) for an additional 30 minutes to ensure quantitative removal.

  • Washing (Critical): Wash the resin extensively with DMF (5 x 2 min), followed by alternating washes of DCM and DMF.

  • Validation Check 2 (Visual): Continue washing until the flow-through is completely colorless. Any residual yellow tint indicates incomplete washing, which will contaminate the final HF cleavage.

  • Drying: Wash with DCM (3 x 2 min) and dry the resin under vacuum before proceeding to HF cleavage.

Protocol B: HF Cleavage of Boc-His(Bom)-OH with Formaldehyde Scavengers

Note: This protocol is mandatory if your sequence contains Cys or Trp, to prevent irreversible modifications by formaldehyde generated from the Bom group.

Materials:

  • Anhydrous Hydrogen Fluoride (HF)

  • p-Cresol or Anisole (Standard carbocation scavengers)

  • Methoxyamine hydrochloride or L-Cysteine (Formaldehyde scavengers)

Step-by-Step Methodology:

  • Resin Preparation: Place the dried peptide-resin into the Teflon reaction vessel of the HF cleavage apparatus.

  • Scavenger Addition: For every 1 gram of resin, add 1.0 mL of p-Cresol (or Anisole) and 0.5 g of methoxyamine hydrochloride (or 0.5 g of free L-Cysteine). Causality: Methoxyamine forms an oxime with formaldehyde, outcompeting the reaction with the peptide's N-terminus.

  • HF Condensation: Cool the reaction vessel in a dry ice/ethanol bath (-78°C) and condense 10 mL of anhydrous HF into the vessel.

  • Cleavage: Warm the vessel to 0°C (ice bath) and stir the mixture for 45-60 minutes.

  • Evaporation: Rapidly evaporate the HF under a stream of nitrogen or vacuum at 0°C.

  • Precipitation & Washing: Precipitate the crude peptide using cold anhydrous diethyl ether. Wash the pellet 3 times with cold ether to remove organic scavengers.

  • Validation Check (LC-MS): Analyze the crude peptide via LC-MS. The absence of a +12 Da mass shift (Thiazolidine) or +30 Da mass shift (hydroxymethylation) validates the efficacy of the scavenger system.

References

  • A Head-to-Head Battle in Peptide Synthesis: Fmoc-DL-Histidine vs.
  • Novabiochem® Peptide Synthesis Guidelines. Merck Millipore.
  • 4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis.
  • A Technical Guide to Boc-His(Dnp)
  • Boc-His(3-Bom)

Sources

Reference Data & Comparative Studies

Validation

Tosyl vs. Bom Protecting Groups for D-Histidine Synthesis: A Comprehensive Guide

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the synthetic challenges associated with incorporating D-amino acids into peptide sequences. D-peptides are highly valued in drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the synthetic challenges associated with incorporating D-amino acids into peptide sequences. D-peptides are highly valued in drug development for their resistance to proteolytic degradation. However, the incorporation of D-Histidine (D-His) presents a notorious bottleneck: racemization .

During Solid-Phase Peptide Synthesis (SPPS), the stereochemical inversion of D-His to L-His creates diastereomeric impurities that are exceptionally difficult to separate. Selecting the correct imidazole protecting group is the primary defense against this. This guide provides an objective, data-driven comparison of the two most prominent protecting groups used in Boc-based SPPS for Histidine: Tosyl (Tos) and Benzyloxymethyl (Bom) .

Mechanistic Insight: The Racemization Challenge

To understand why protecting group selection matters, we must first examine the causality of Histidine racemization. The imidazole side chain of Histidine contains two nitrogen atoms: the τ -nitrogen (tele, N1) and the π -nitrogen (pros, N3)[1].

During the activation of the D-His carboxyl group for coupling, the unprotected π -nitrogen—which is physically closer to the chiral α -carbon—can act as an intramolecular base. It abstracts the α -proton, forming a planar, achiral enolate intermediate[2]. Upon reprotonation, the stereocenter is scrambled, yielding a mixture of D- and L-Histidine[2].

G A Activated D-His (Carboxyl Active) B Unprotected π-Nitrogen (Intramolecular Base) A->B enables C α-Proton Abstraction B->C triggers D Achiral Enolate Intermediate C->D forms E Racemized Mixture (D/L-His) D->E reprotonation

Mechanism of Histidine racemization driven by the unprotected π-nitrogen.

Therefore, the efficacy of a protecting group is directly tied to which nitrogen it masks.

Tosyl (Tos): The Cost-Effective Standard

The p-Toluenesulfonyl (Tosyl or Tos) group is a traditional and highly cost-effective protecting group for Histidine[2].

  • Chemical Positioning: Tosyl directs its protection to the τ -nitrogen[2].

  • Performance: Because Tosyl leaves the critical π -nitrogen relatively exposed, it offers significantly less protection against racemization compared to π -directed groups[2].

  • Stability Concerns: While stable to Trifluoroacetic acid (TFA) used for Boc deprotection, Tosyl is notoriously labile in the presence of 1-Hydroxybenzotriazole (HOBt)[3]. HOBt is a standard coupling additive used to suppress racemization in other amino acids; however, its use with Boc-D-His(Tos)-OH can cause premature cleavage of the Tosyl group during synthesis, leading to side-chain acylation[3].

  • Cleavage: It is cleanly removed by anhydrous Hydrogen Fluoride (HF) at the end of the synthesis[1].

Benzyloxymethyl (Bom): The High-Fidelity Shield

The Benzyloxymethyl (Bom) group was developed specifically to address the shortcomings of τ -protection[4].

  • Chemical Positioning: Bom is attached directly to the π -nitrogen of the imidazole ring[2].

  • Performance: By physically masking the π -nitrogen, Bom neutralizes its ability to act as an intramolecular base, making it highly effective at suppressing racemization[2][3]. For researchers synthesizing complex D-peptides where stereopurity is non-negotiable, Bom is the superior choice.

  • Stability: Bom is highly stable to both TFA and HOBt, allowing for aggressive coupling conditions without the risk of premature deprotection.

  • Cleavage & Byproducts: Like Tosyl, Bom requires corrosive anhydrous HF for final cleavage[5]. However, the cleavage of the Bom group generates formaldehyde as a reactive byproduct[6]. If left unchecked, formaldehyde will alkylate the side chains of Cysteine or Tryptophan, creating +30 Da impurities[6].

Comparative Data Summary

The following table synthesizes the operational parameters of both protecting groups to aid in your experimental design:

FeatureBoc-D-His(Tos)-OHBoc-D-His(Bom)-OH
Protected Nitrogen Position τ (tele, N1) π (pros, N3)
Racemization Suppression ModerateExcellent
Stability to HOBt Labile (Premature cleavage risk)Highly Stable
Stability to TFA (Boc Removal) StableStable
Final Cleavage Condition Anhydrous HFAnhydrous HF
Reactive Cleavage Byproducts MinimalFormaldehyde
Required Scavengers Standard (Anisole/p-Cresol)Ethanedithiol (EDT) or L-Cysteine
Relative Cost LowHigh

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your synthesis, the following protocols integrate built-in validation steps.

Protocol A: Coupling of Boc-D-His(Bom)-OH with Racemization Control

Causality Focus: Using HATU requires precise base stoichiometry to prevent over-activation, while Bom ensures the π -nitrogen remains inert.

  • Resin Preparation: Swell 0.1 mmol of Boc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Boc-D-His(Bom)-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF.

  • Base Addition: Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Wait exactly 1 minute for pre-activation.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test on a few resin beads. A yellow/colorless result confirms complete coupling (self-validation). If blue, repeat steps 2-4.

Protocol B: HF Cleavage of His(Bom) with Formaldehyde Scavenging

Causality Focus: Formaldehyde released from Bom must be intercepted before it can react with nucleophilic residues on the peptide.

  • Scavenger Cocktail Preparation: In the HF reaction vessel containing the dried peptide-resin, add 1.0 mL of Anisole and 0.5 mL of 1,2-Ethanedithiol (EDT). Note: EDT acts as the primary formaldehyde scavenger. Alternatively, L-Cysteine can be used as a scavenger[6].

  • HF Condensation: Cool the vessel in a dry ice/ethanol bath and condense 10 mL of anhydrous HF into the reaction chamber.

  • Cleavage: Stir the mixture at 0°C for 60 minutes.

  • Evaporation & Precipitation: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide using cold diethyl ether.

  • Validation (LC-MS): Analyze the crude peptide via LC-MS. The protocol is validated if the mass spectrum shows the exact target mass and an absence of +30 Da peaks (which would indicate failed formaldehyde scavenging).

G Start Boc-SPPS Peptide-Resin Split Cleavage Strategy Start->Split Tos His(Tos) Cleavage (Anhydrous HF) Split->Tos Bom His(Bom) Cleavage (Anhydrous HF) Split->Bom Tos_Result Standard Cleavage (Watch HOBt lability) Tos->Tos_Result Bom_Side Formaldehyde Release (Alkylation Risk) Bom->Bom_Side Scavenger Add Scavenger (Ethanedithiol/Cys) Bom_Side->Scavenger requires Bom_Result Racemization-Free Peptide Scavenger->Bom_Result yields

Cleavage workflows and byproduct management for Tos vs. Bom protected Histidine.

Conclusion & Recommendations

For routine synthesis of short sequences where cost is a primary driver and HOBt is not heavily utilized, Tosyl remains a viable option. However, for drug development professionals synthesizing complex D-peptides, the stereochemical integrity of the final product is paramount. In these scenarios, Bom is unequivocally the superior choice. Its π -nitrogen protection virtually eliminates racemization[2], provided that the downstream cleavage protocol incorporates rigorous formaldehyde scavenging[6].

References

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Via University of Gdańsk).[Link]

  • Barlos, K., et al. "Histidine protection.
  • Hibino, H., et al. "N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis." Organic Process Research & Development, ACS Publications.[Link]

Sources

Comparative

A Comparative Guide to Chiral HPLC Method Validation for Boc-D-His(Tos)-OH.DCHA Purity

Introduction: The Criticality of Chiral Purity in Peptide Synthesis In the landscape of pharmaceutical development, particularly in the synthesis of therapeutic peptides, the stereochemical integrity of amino acid buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Purity in Peptide Synthesis

In the landscape of pharmaceutical development, particularly in the synthesis of therapeutic peptides, the stereochemical integrity of amino acid building blocks is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific chirality of its constituent amino acids. Boc-D-His(Tos)-OH.DCHA, a protected derivative of D-histidine, serves as a crucial starting material. Histidine itself is notoriously susceptible to racemization during chemical activation and coupling steps in peptide synthesis.[1] Therefore, rigorously validating the enantiomeric purity of this key intermediate is not merely a quality control measure; it is a fundamental requirement to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven walkthrough of a validated chiral High-Performance Liquid Chromatography (HPLC) method for quantifying the enantiomeric purity of Boc-D-His(Tos)-OH.DCHA. We will explore the rationale behind the analytical choices, present a comprehensive validation protocol grounded in ICH Q2(R1) guidelines, and objectively compare the performance of this gold-standard technique against a modern alternative, Supercritical Fluid Chromatography (SFC).[2][3]

The Primary Method: Chiral HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) remains the definitive technique for chiral separations in regulated pharmaceutical environments due to its high resolution, robustness, and sensitivity.[4][5] The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP).[6][7]

The Principle: Causality in Chiral Recognition

The cornerstone of a successful chiral separation is the selection of the appropriate CSP. For N-protected amino acids like Boc-D-His(Tos)-OH.DCHA, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective.[8][9] The chiral recognition mechanism is a complex interplay of forces:

  • Hydrogen Bonding: The carbamate and carboxyl groups of the analyte form hydrogen bonds with the polar groups on the polysaccharide backbone.

  • π-π Interactions: The aromatic tosyl and imidazole groups of the analyte can engage in π-π stacking with the phenylcarbamate derivatives on the CSP.

  • Steric Interactions: The chiral helical structure of the polysaccharide polymer creates grooves and cavities. Enantiomers fit into these chiral spaces with different energies of absorption due to steric hindrance, leading to differential retention times.[6]

Our choice of a cellulose-based CSP in a polar organic mobile phase is deliberate. This combination often provides a robust separation mechanism for N-Boc protected amino acids, balancing strong chiral recognition with efficient elution and good peak shape.

Experimental Protocol: HPLC Method

This protocol outlines the optimized conditions for the chiral purity determination of Boc-D-His(Tos)-OH.DCHA.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A cellulose-based CSP, such as Phenomenex Lux® Cellulose-2 or Daicel CHIRALCEL® OD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v).

    • Scientist's Note: The small amount of TFA is crucial for protonating the carboxyl group and minimizing peak tailing, thereby improving chromatographic efficiency.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

    • Scientist's Note: 220 nm is chosen to maximize the response for the peptide bond and imidazole chromophores while minimizing interference from the mobile phase.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Boc-D-His(Tos)-OH.DCHA sample in the mobile phase to a final concentration of 1.0 mg/mL. The DCHA salt dissociates in the mobile phase, allowing for direct analysis of the protected amino acid.[9]

  • Resolution Solution: Prepare a solution containing approximately 0.5% of the undesired L-enantiomer (Boc-L-His(Tos)-OH) relative to the main D-enantiomer peak to verify system suitability.

Method Validation: A Self-Validating System per ICH Q2(R1)

Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] For a chiral purity method, the objective is to accurately quantify the undesired enantiomer, which is treated as an impurity. The validation parameters discussed below are based on the ICH Q2(R1) guideline.[3][10][11]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation Execution (ICH Q2 R1) cluster_rep Phase 3: Reporting Dev Method Development & Optimization Proto Finalized Analytical Protocol Dev->Proto Spec Specificity Proto->Spec LOQ Limit of Quantitation (LOQ) Spec->LOQ Report Validated Method Report Spec->Report Lin Linearity LOQ->Lin LOQ->Report Acc Accuracy Lin->Acc Lin->Report Prec Precision Acc->Prec Acc->Report Rob Robustness Prec->Rob Prec->Report Rob->Report

Caption: Workflow for HPLC method validation based on ICH guidelines.

Validation Parameters & Experimental Design

The following table summarizes the validation characteristics, experimental protocols, and typical acceptance criteria for the chiral HPLC method.

Parameter Purpose Experimental Protocol Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the D-enantiomer in the presence of its L-enantiomer and any potential impurities.Analyze blank (mobile phase), D-enantiomer standard, and a resolution solution containing both D- and L-enantiomers.Baseline resolution (Rs > 2.0) between the enantiomer peaks. No interfering peaks at the retention time of the L-enantiomer in the blank or D-enantiomer standard.
Limit of Quantitation (LOQ) The lowest amount of the L-enantiomer that can be quantitatively determined with suitable precision and accuracy.[3]Prepare a series of dilute solutions of the L-enantiomer and determine the concentration at which the signal-to-noise ratio is approximately 10:1.Signal-to-Noise (S/N) ≥ 10. Precision (%RSD) at this concentration should be ≤ 10%.
Linearity To demonstrate a proportional relationship between the concentration of the L-enantiomer and the detector response.Prepare at least five concentrations of the L-enantiomer, typically from the LOQ to 150% of the specification limit (e.g., 0.1% to 1.5% of the nominal D-enantiomer concentration).Correlation coefficient (r²) ≥ 0.998. The y-intercept should be close to zero.
Accuracy To demonstrate the closeness of the measured value to the true value.Perform recovery studies by spiking the D-enantiomer sample with known amounts of the L-enantiomer at three levels (e.g., LOQ, 100%, and 150% of the specification limit), in triplicate.Mean recovery should be within 90.0% - 110.0% for each level.
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability: Analyze six replicate preparations of the D-enantiomer spiked with the L-enantiomer at the 100% specification level on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Repeatability: Relative Standard Deviation (%RSD) ≤ 5.0%. Intermediate Precision: %RSD between the two sets of data should meet predefined criteria.
Robustness To demonstrate the method's reliability with respect to deliberate variations in method parameters.Systematically vary critical parameters such as mobile phase composition (e.g., ±2% IPA), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min).The resolution (Rs) between enantiomers should remain > 2.0. The %RSD of results should not be significantly affected.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.[12][13]Inject a resolution solution (D-enantiomer spiked with ~0.5% L-enantiomer) five times before sample analysis.%RSD of peak areas ≤ 2.0%. Resolution (Rs) ≥ 2.0. Tailing factor ≤ 2.0.

Comparative Analysis: HPLC vs. Supercritical Fluid Chromatography (SFC)

While HPLC is the established workhorse, SFC has emerged as a powerful alternative, particularly valued for its speed and reduced environmental impact.[4][14] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[6]

HPLC_vs_SFC cluster_hplc HPLC Method cluster_sfc SFC Alternative hplc_node High-Performance Liquid Chromatography h_res High Resolution hplc_node->h_res h_rob High Robustness hplc_node->h_rob h_time Longer Analysis Time hplc_node->h_time h_solv High Organic Solvent Usage hplc_node->h_solv s_res Very High Resolution h_res->s_res Comparable/ Often Better s_time Faster Analysis h_time->s_time SFC is 3-5x Faster s_green 'Green' - Low Solvent Usage h_solv->s_green SFC uses less organic solvent sfc_node Supercritical Fluid Chromatography sfc_node->s_res sfc_node->s_green sfc_node->s_time s_dev Complex Method Development sfc_node->s_dev

Caption: Performance comparison between HPLC and SFC for chiral analysis.

Performance Comparison Table
Parameter Chiral HPLC-UV Chiral SFC-UV Expert Commentary
Resolution (Rs) Excellent (typically > 2.0)Excellent to SuperiorSFC often yields higher efficiency and better resolution due to the low viscosity and high diffusivity of the supercritical CO₂ mobile phase.
Analysis Time 15 - 30 minutes3 - 8 minutesSFC offers a significant advantage in throughput, making it ideal for screening or high-volume testing environments.[14]
Solvent Consumption High (uses organic solvents like hexane and IPA)Low (primarily uses CO₂, with small amounts of alcohol co-solvent)SFC is a "greener" technique, drastically reducing organic solvent purchase and disposal costs.[14]
Method Development Well-established, more predictable.Can be more complex due to the additional variables of pressure and temperature affecting fluid density and solvating power.
Robustness Very high; less sensitive to minor pressure fluctuations.Highly robust once developed, but can be more sensitive to temperature and pressure changes than HPLC.
Cost & Availability Standard equipment in most QC labs.More specialized instrumentation, representing a higher initial capital investment.

Conclusion

The validated chiral HPLC method presented here provides a robust, reliable, and accurate system for determining the enantiomeric purity of Boc-D-His(Tos)-OH.DCHA, fully compliant with international regulatory expectations. Its validation, structured according to ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a quality control environment.[2] The principles of method development, rooted in the physicochemical interactions between the analyte and the chiral stationary phase, underscore the scientific rationale behind the protocol.

While HPLC remains the gold standard, the comparison with Supercritical Fluid Chromatography highlights a clear trend towards faster and more environmentally sustainable analytical technologies.[14] For routine, high-throughput analysis, the investment in SFC can be justified by its significant reduction in run time and solvent waste. However, for its universal availability, proven robustness, and the vast historical database of applications, chiral HPLC continues to be the cornerstone of enantiomeric purity testing in pharmaceutical development.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: Corden Pharma URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Further Modifications to USP Chapter <621> Chromatography Published for Comment Source: ECA Academy URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Analyses of amino acids, Enantiomeric purity Source: Iris Biotech GmbH URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides Source: RSC Publishing URL: [Link]

  • Title: Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Boc-His(Tos)-OH.DCHA Product Datasheet Source: BioCrick URL: [Link]

  • Title: NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: Preprints.org URL: [Link]

  • Title: [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] Source: PubMed URL: [Link]

  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL: [Link]

  • Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde Source: Acta Naturae URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Chiral Separations Source: Pharmaceutical Technology URL: [Link]

  • Title: Strategies for chiral separation: from racemate to enantiomer Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Boc-D-His(Boc)-OH DCHA Source: PubChem URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Pharmaceutical Technology URL: [Link]

  • Title: Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: Scirp.org URL: [Link]

  • Title: Separation and detection method of Boc-His(Trt)
  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide Source: PMC URL: [Link]

  • Title: Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes Source: ResearchGate URL: [Link]

Sources

Validation

Mass spectrometry (LC-MS) analysis protocols for Boc-D-His(Tos)-OH

Navigating the Analytical Challenges of Boc-D-His(Tos)-OH: A Comparative LC-MS Guide As a Senior Application Scientist, I frequently encounter the "labile protector paradox" in peptide chemistry. We design protecting gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the Analytical Challenges of Boc-D-His(Tos)-OH: A Comparative LC-MS Guide

As a Senior Application Scientist, I frequently encounter the "labile protector paradox" in peptide chemistry. We design protecting groups specifically to fall off under targeted conditions during solid-phase peptide synthesis (SPPS), yet we expect them to remain perfectly intact during the rigorous ionization processes of Liquid Chromatography-Mass Spectrometry (LC-MS).

Boc-D-His(Tos)-OH (N-α-Boc-N-im-tosyl-D-histidine) perfectly embodies this analytical challenge. While it is a highly cost-effective and essential building block for synthesizing short peptides and introducing N-terminal histidine residues[1], its tosyl (Tos) protecting group is notoriously unstable under standard analytical conditions[2]. This guide objectively compares Boc-D-His(Tos)-OH against alternative histidine derivatives and provides a self-validating LC-MS methodology designed to prevent false-positive impurity reporting.

The Causality of Instability: Why Standard LC-MS Fails

To analyze a molecule accurately, we must first understand its electronic vulnerabilities. The tosyl group (p-toluenesulfonyl) is a strong electron-withdrawing group attached to the π -nitrogen of the histidine imidazole ring[3]. In SPPS, this suppresses racemization by preventing the imidazole nitrogen from acting as an intramolecular base[4].

However, this N-S bond is highly susceptible to nucleophilic attack and acidic hydrolysis[1]. When subjected to standard LC-MS protocols utilizing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), the acidic mobile phase catalyzes the cleavage of the imidazole-tosyl bond directly on the column. Furthermore, during Electrospray Ionization (ESI), the thermal energy and declustering potential in the source induce rapid collision-induced dissociation (CID). The result? The mass spectrometer detects a massive peak at m/z 256.1 ([M-Tos+H]+) rather than the intact mass of m/z 410.1 ([M+H]+), falsely suggesting that the raw material is severely degraded.

Pathway Intact Intact Boc-D-His(Tos)-OH [M+H]+ m/z 410.1 Activation In-Source CID / Acidic Hydrolysis Intact->Activation Fragment Deprotected Boc-D-His-OH [M-Tos+H]+ m/z 256.1 Activation->Fragment N-S Bond Cleavage Byproduct Tosyl Cation [Ts]+ m/z 155.0 Activation->Byproduct Competing Pathway

Electrospray ionization (ESI) in-source fragmentation pathway of the imidazole-tosyl bond.

Comparative Performance of Histidine Derivatives

When selecting a histidine building block, the choice is a trade-off between synthetic stability, deprotection complexity, and analytical ease. Below is an objective comparison of Boc-D-His(Tos)-OH against two common alternatives: the highly stable Boc-D-His(Dnp)-OH and the standard Fmoc-D-His(Trt)-OH[4].

Table 1: Comparative Stability & MS Characteristics of Protected Histidine Derivatives

Protecting Group StrategyAcid Stability (LC)In-Source MS StabilityPrimary ESI-MS Adduct / FragmentApplication Suitability
Boc-D-His(Tos)-OH Low-ModeratePoor[M-Tos+H]+ (m/z 256.1)Cost-effective for short peptides; requires neutral LC-MS[4].
Boc-D-His(Dnp)-OH HighExcellent[M+H]+ (m/z 422.1)Complex syntheses; highly stable in standard acidic LC-MS[4],[1].
Fmoc-D-His(Trt)-OH Extremely LowPoor[M-Trt+H]+ (m/z 378.1)Standard Fmoc-SPPS; Trt falls off instantly in acidic LC-MS.

Insight: While the Dinitrophenyl (Dnp) group offers superior analytical stability, it requires a harsh, orthogonal thiolysis step (e.g., thiophenol) for removal, which generates highly colored, toxic byproducts[4]. Therefore, Boc-D-His(Tos)-OH remains highly relevant, provided the analytical scientist adapts the LC-MS methodology to accommodate its lability.

A Self-Validating LC-MS Methodology

To prove that the presence of deprotected Boc-D-His-OH is an analytical artifact rather than a true sample impurity, we must employ a self-validating system . This requires running the sample through two parallel protocols: an acidic method (optimized for ionization sensitivity) and a neutral buffered method (optimized for structural preservation). If the deprotected species vanishes under neutral conditions, we validate that the sample is pure and the fragmentation was method-induced.

Protocol A: Mild Acidic LC-MS (The Sensitivity Approach)

Purpose: To achieve maximum ionization efficiency and identify trace impurities, accepting that the Tos group will fragment.

  • Sample Preparation: Dissolve Boc-D-His(Tos)-OH in 50:50 Acetonitrile:Water to a final concentration of 10 µg/mL. Crucial: Prepare immediately before injection to prevent solution-phase hydrolysis.

  • Chromatography:

    • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.05% Formic Acid (Reduced from the standard 0.1% to minimize on-column degradation).

    • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Declustering Potential (DP): Lowered to 20V (Standard is often 60-80V; lowering it reduces thermal in-source CID).

Protocol B: Neutral Buffered LC-MS (The Stability Control)

Purpose: To preserve the N-S bond and accurately quantify the intact precursor mass.

  • Sample Preparation: Dissolve Boc-D-His(Tos)-OH in 50:50 Acetonitrile:10 mM Ammonium Bicarbonate (pH 7.4).

  • Chromatography:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 7.4.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV (Increased to compensate for the inherently lower ionization efficiency at neutral pH).

    • DP: 20V.

G Start Sample Prep: Boc-D-His(Tos)-OH Decision Select Mobile Phase Start->Decision Acidic Protocol A: 0.05% FA (High Ionization, High Lability) Decision->Acidic Standard RP-LC Neutral Protocol B: 10mM NH4HCO3 (Stable Tosyl, Lower Ionization) Decision->Neutral pH-Sensitive LC MS_Acidic ESI-MS: Dominant [M-Tos+H]+ Loss of 154 Da Acidic->MS_Acidic MS_Neutral ESI-MS: Dominant [M+H]+ Intact m/z 410.1 Neutral->MS_Neutral Data Data Analysis & Cross-Validation MS_Acidic->Data MS_Neutral->Data

Workflow for LC-MS analysis of Boc-D-His(Tos)-OH comparing acidic and neutral mobile phases.

Quantitative Data & Cross-Validation Results

When the dual-protocol system is executed, the quantitative integration of the MS spectra reveals the true nature of the molecule. The data in Table 2 demonstrates how the neutral buffer rescues the intact mass, validating the chemical purity of the batch.

Table 2: Quantitative LC-MS Recovery & Fragmentation Data

ParameterProtocol A (0.05% FA, pH ~2.8)Protocol B (10 mM NH4HCO3, pH 7.4)
Intact Mass [M+H]+ (m/z 410.1) 15.2% (Area)98.4% (Area)
Fragment Mass [M-Tos+H]+ (m/z 256.1) 84.8% (Area)1.6% (Area)
Chromatographic Peak Shape Broad, tailing (due to on-column degradation)Sharp, symmetrical
S/N Ratio (Overall) High (Excellent ionization)Moderate (Suppressed ionization at neutral pH)

Conclusion

Analyzing Boc-D-His(Tos)-OH requires abandoning a "one-size-fits-all" standard LC-MS approach. Because the tosyl group is specifically engineered to be cleaved by mild acids and nucleophiles like HOBt[2], forcing it through acidic chromatography guarantees artifact generation. By implementing a self-validating dual-protocol methodology, analytical scientists can confidently differentiate between genuine synthetic degradation and method-induced fragmentation, ensuring the integrity of their drug development pipelines.

References

  • Benchchem. "Benchmarking Boc-His(Boc)-OH: A Comparative Guide to Histidine Protection in Boc-SPPS." Benchchem.
  • Peptide.com. "Amino Acid Derivatives for Peptide Synthesis." Peptide.com.
  • AAPPTec. "Boc-His(Tos)-OH [35899-43-5]." Peptide.com.
  • Wikipedia. "Tosyl group." Wikipedia.

Sources

Comparative

Enantiomeric excess (ee) determination methods for Boc-D-His(Tos)-OH.DCHA

Enantiomeric Excess (ee) Determination Methods for Boc-D-His(Tos)-OH·DCHA: A Comprehensive Comparison Guide Introduction Boc-D-His(Tos)-OH·DCHA (N-α-t-Butyloxycarbonyl-N-im-tosyl-D-histidine dicyclohexylammonium salt) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Enantiomeric Excess (ee) Determination Methods for Boc-D-His(Tos)-OH·DCHA: A Comprehensive Comparison Guide

Introduction

Boc-D-His(Tos)-OH·DCHA (N-α-t-Butyloxycarbonyl-N-im-tosyl-D-histidine dicyclohexylammonium salt) is a critical chiral building block in solid-phase peptide synthesis (SPPS). The D-enantiomer is frequently utilized to synthesize enzymatically stable peptide therapeutics. However, histidine derivatives are notoriously prone to racemization during synthesis and activation due to the intramolecular basicity of the imidazole ring[1].

Determining the enantiomeric excess (ee) of this compound—specifically quantifying trace amounts of the L-enantiomer—is mandatory for quality control. The analytical challenge lies in the molecule's complex structure: it contains a bulky N-α Boc protecting group, an acid-labile imidazole Tosyl (Tos) protecting group, and is stabilized as a dicyclohexylamine (DCHA) salt. This guide objectively compares the leading analytical methodologies for ee determination, providing field-proven protocols and mechanistic insights to ensure absolute scientific integrity.

Section 1: The Prerequisite — DCHA Salt Cleavage

Before any chromatographic enantioseparation can occur, the DCHA salt must be removed. Causality: DCHA is a highly basic, bulky secondary amine. If injected directly into a chiral HPLC column, DCHA strongly interacts with the chiral stationary phase (CSP) and mobile phase additives, leading to severe peak tailing, retention time shifts, and rapid column degradation[2].

Expert Protocol: Mild Salt Cleavage Self-Validation Check: The use of strong acids (like HCl) will prematurely cleave the acid-labile Boc group. This protocol uses KHSO₄ to maintain a mildly acidic environment (pH ~2), safely protonating the carboxylate without degrading the protecting groups.

  • Weigh 50 mg of Boc-D-His(Tos)-OH·DCHA into a 15 mL centrifuge tube.

  • Add 5 mL of Ethyl Acetate (EtOAc) and 5 mL of 5% aqueous Potassium Bisulfate (KHSO₄).

  • Vortex vigorously for 2 minutes until the solid is completely dissolved in the biphasic system.

  • Allow the layers to separate (centrifuge at 2000 rpm for 1 minute if emulsion persists). The DCHA remains in the aqueous layer as a water-soluble sulfate salt.

  • Extract the upper organic layer (containing the free acid Boc-D-His(Tos)-OH).

  • Wash the organic layer once with 3 mL of brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure at 30°C.

  • Reconstitute the resulting dry film in the appropriate HPLC mobile phase for immediate injection.

Section 2: Comparison of ee Determination Methods

To accurately determine the ee of the isolated Boc-D-His(Tos)-OH, laboratories typically choose between Direct Chiral HPLC and Pre-column Derivatization.

Method A: Direct Chiral HPLC (Gold Standard)

Immobilized polysaccharide chiral columns, specifically CHIRALPAK IC (cellulose tris(3,5-dichlorophenylcarbamate)), are the premier choice for N-Boc protected amino acids[3]. The intact molecule is injected directly. The Tosyl group provides a strong site for π-π interactions with the dichlorophenyl rings of the CSP, while the carbamate linkages offer highly specific hydrogen bonding sites, resulting in exceptional chiral recognition.

Method B: Pre-column Derivatization with Marfey's Reagent (Alternative)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) reacts with primary amines to convert enantiomers into diastereomers, which can then be separated on standard, achiral C18 reversed-phase columns[4]. Causality: Because FDAA only reacts with free amines, the Boc group must first be removed. However, the Tosyl group on the histidine imidazole ring is labile and can be partially lost during the required acidic Boc-deprotection or the subsequent basic FDAA derivatization[1]. This creates a heterogeneous sample mixture, making this method less reliable for this specific molecule compared to Direct HPLC.

Method C: Chiral GC-MS (Not Recommended)

Gas chromatography requires the molecule to be volatile. The thermal lability of both the Boc and Tosyl groups makes intact analysis impossible. Complete deprotection and harsh re-derivatization (e.g., trifluoroacetylation and esterification) are required, which introduces a high risk of heat-induced racemization during sample preparation.

Quantitative Data Summary

Table 1: Objective Comparison of ee Determination Methods for Boc-His(Tos)-OH

ParameterDirect Chiral HPLC (Chiralpak IC)Marfey's Reagent + RP-HPLCChiral GC-MS
Analytical Principle Direct interaction with polysaccharide CSPDiastereomeric conversion via FDAA/FDLAChiral stationary phase partitioning
Suitability for Intact Molecule Excellent (Analyzes intact free acid)Poor (Requires Boc deprotection)Poor (Requires full deprotection)
Typical Resolution ( Rs​ ) 2.9 – 7.7[3]1.5 – 3.0[5]N/A (Degradation prone)
Sample Prep Time 15 minutes (Salt cleavage only)> 2 hours (Deprotection + Derivatization)> 3 hours
Risk of Induced Racemization Low (Mild conditions)Moderate (Deprotection required)High (Thermal & chemical stress)

Section 3: Detailed Experimental Workflows

Protocol 1: Direct Chiral HPLC Analysis (Recommended)

Causality Note: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical. It suppresses the ionization of the free carboxylic acid of Boc-D-His(Tos)-OH, ensuring the molecule remains in a single, neutral state to prevent peak tailing[2].

  • Column: CHIRALPAK IC (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (optimal for the Tosyl aromatic ring).

  • Injection Volume: 10 µL of a 1 mg/mL solution (prepared from the salt-cleaved free acid).

  • System Suitability: Inject a racemic mixture of Boc-D/L-His(Tos)-OH to verify baseline resolution ( Rs​ > 2.0).

  • Calculation: ee(%)=AreaD​+AreaL​AreaD​−AreaL​​×100

Protocol 2: Marfey's Reagent Derivatization (For laboratories lacking chiral columns)
  • Deprotection: Treat 2 mg of salt-cleaved Boc-D-His(Tos)-OH with 1 mL of 50% TFA in Dichloromethane for 30 minutes to remove the Boc group. Evaporate to dryness under N₂.

  • Derivatization: Dissolve the residue in 100 µL of water. Add 20 µL of 1 M NaHCO₃ and 100 µL of 1% FDAA in acetone[4].

  • Incubation: Heat at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 800 µL of methanol.

  • Analysis: Inject onto a standard C18 column (e.g., 4.6 × 150 mm) using a linear gradient of Water (0.1% Formic Acid) and Acetonitrile.

Section 4: Mechanistic Visualization

Workflow Start Boc-D-His(Tos)-OH·DCHA (Raw Sample) Cleavage DCHA Salt Cleavage (KHSO4 / EtOAc) Start->Cleavage FreeAcid Boc-D-His(Tos)-OH (Free Acid) Cleavage->FreeAcid HPLC Direct Chiral HPLC (Chiralpak IC) FreeAcid->HPLC Primary Method Marfey Deprotection & Marfey's Derivatization FreeAcid->Marfey Alternative Result1 ee% via Enantiomer Peak Area HPLC->Result1 Result2 ee% via Diastereomer Peak Area Marfey->Result2

Analytical workflow for determining the enantiomeric excess of Boc-D-His(Tos)-OH.

Mechanism CSP Chiralpak IC Stationary Phase (Cellulose Derivative) Boc N-alpha Boc Group (Steric Fit & H-Bonding) CSP->Boc Steric/H-Bond Tosyl Imidazole Tosyl Group (π-π Stacking) CSP->Tosyl π-π Interaction Carboxyl Free Carboxyl Group (Dipole & H-Bonding) CSP->Carboxyl Dipole Interaction

Three-point chiral recognition mechanism between Boc-D-His(Tos)-OH and polysaccharide CSP.

References

  • Superior Stereochemical Control: The Advantages of Boc-His(Dnp)-OH Over Boc-His(Tos)-OH in Peptide Synthesis. Benchchem. 1

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scirp. 2

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. 3

  • Marfey's reagent for chiral amino acid analysis. Ovid. 4

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using l-FDLA. NIH/PMC.5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Boc-D-His(Tos)-OH.DCHA

As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the successful application of our products but also the safety and integrity of your laboratory environment. The proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the successful application of our products but also the safety and integrity of your laboratory environment. The proper management of chemical waste is a cornerstone of responsible research. This guide provides an in-depth, procedural framework for the safe disposal of Boc-D-His(Tos)-OH.DCHA, moving beyond simple instructions to explain the rationale behind each critical step.

Understanding the Compound: Hazard Identification and Risk Assessment

Boc-D-His(Tos)-OH.DCHA is a salt composed of a protected amino acid, N-α-Boc-N-τ-tosyl-D-histidine, and dicyclohexylamine (DCHA).[1] The DCHA salt form is intentionally used to enhance the compound's stability and crystallinity, making it easier to handle than the free acid.[2] However, for disposal purposes, we must consider the hazards associated with each component. The primary risks are linked to the DCHA, which is a corrosive and hazardous substance.[3][4]

A thorough risk assessment is the first step in safe handling and disposal. The following table summarizes the key hazards.

Hazard CategoryDescriptionPrimary ComponentSource
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to burns.Dicyclohexylamine (DCHA)[3][5]
Serious Eye Damage Can cause serious eye damage upon contact.Dicyclohexylamine (DCHA)[5]
Acute Toxicity (Oral) Harmful if swallowed.Dicyclohexylamine (DCHA)[4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Boc-Amino Acid & DCHA[6][7]
Environmental Hazard DCHA is very toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.Dicyclohexylamine (DCHA)[4]
Incompatibilities Reacts with strong oxidizing agents and strong acids.Both[6]
Hazardous Decomposition Under fire conditions, hazardous products like carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides can form.Both[6]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, particularly the corrosive nature of the DCHA component, a stringent PPE protocol is non-negotiable. This is not just a recommendation; it is a critical barrier to prevent exposure.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory. For operations with a higher risk of splashing or dust generation, a face shield (minimum 8-inch) should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves (minimum 0.11 mm thickness) are a suitable option. Always inspect gloves for integrity before use and use the proper removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A lab coat is standard. For handling larger quantities or during spill cleanup, a chemical-resistant suit may be necessary to protect against skin exposure.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[6] If a risk assessment indicates potential for airborne contaminants to exceed exposure limits, a NIOSH-approved respirator should be used.

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The procedure for handling a spill of Boc-D-His(Tos)-OH.DCHA is dictated by its scale.

Step-by-Step Spill Cleanup:
  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation. If the spill is significant, work from upwind if possible.

  • Don PPE: Wear the complete set of PPE described in Section 2.

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or soda ash to cover and contain the spill. For solid spills, proceed directly to cleanup.

  • Cleanup:

    • Small Spills: Carefully sweep or shovel the solid material (or absorbed liquid) into a suitable, labeled container for hazardous waste disposal.[6] Avoid actions that create dust.

    • Large Spills: Use a shovel or appropriate tools to place the material into a convenient waste disposal container.[7]

  • Decontamination: Wash the spill area thoroughly with soap and water once the material is removed.[8] Collect the cleaning materials (wipes, etc.) and any contaminated soil for disposal as hazardous waste.

  • Disposal: Seal and label the waste container and manage it according to the disposal workflow in the next section.

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert ppe Don Appropriate PPE alert->ppe assess Assess Spill Size ppe->assess contain Contain with Inert Absorbent (if liquid) assess->contain Large or Liquid cleanup Sweep/Shovel into Hazardous Waste Container assess->cleanup Small & Solid contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Seal, Label & Dispose of Waste (Container, PPE, Cleaning Materials) decontaminate->dispose report Report Incident per Institutional Protocol dispose->report complete Cleanup Complete report->complete

Step-by-Step Waste Disposal Workflow

The guiding principle for disposing of Boc-D-His(Tos)-OH.DCHA is that it must be treated as hazardous chemical waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Protocol for Waste Preparation and Disposal:
  • Waste Identification: Identify all waste streams containing the chemical. This includes:

    • Unused or expired solid product.

    • Contaminated disposables (e.g., gloves, weigh paper, pipette tips).

    • Solutions containing the dissolved compound.

    • Rinsate from decontaminating glassware.

  • Waste Segregation: Use separate, designated hazardous waste containers for solid and liquid waste.[9] Do not mix incompatible waste types.

  • Container Selection: All waste containers must be made of a compatible material, be in good condition, and have a tightly fitting cap.[10] They must be kept closed at all times except when waste is being added.[10]

  • Labeling: This is a critical step for regulatory compliance and safety. The label on your hazardous waste container must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "Boc-D-His(Tos)-OH.DCHA".

    • The approximate concentration and composition if it is a solution.

    • The primary hazards (e.g., "Corrosive," "Environmental Hazard").

  • Collection and Storage:

    • Solid Waste: Place unused product and contaminated disposables directly into the designated solid hazardous waste container.[9]

    • Liquid Waste: Collect all aqueous solutions and solvent rinsates in a designated liquid hazardous waste container.[9]

  • Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. You must follow all federal, state, and local environmental control regulations.[6][7][8]

Waste_Disposal_Decision_Tree cluster_form Identify Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_labware Labware Path start Waste Generated Containing Boc-D-His(Tos)-OH.DCHA is_solid Solid? start->is_solid Unused Reagent or Contaminated Disposables is_liquid Liquid? start->is_liquid Solutions or Rinsate is_labware Labware? start->is_labware Contaminated Reusable Glassware solid_container Place in Labeled SOLID Hazardous Waste Container is_solid->solid_container liquid_container Pour into Labeled LIQUID Hazardous Waste Container is_liquid->liquid_container decon Decontaminate Glassware with Suitable Solvent is_labware->decon solid_examples e.g., Unused product, contaminated gloves, weigh paper, wipes solid_container->solid_examples end_node Store Sealed Containers Securely for EHS Pickup solid_container->end_node liquid_examples e.g., Reaction solutions, solvent rinsate liquid_container->liquid_examples liquid_container->end_node collect_rinsate Collect Rinsate decon->collect_rinsate wash_glassware Wash Cleaned Glassware (Standard Procedure) decon->wash_glassware collect_rinsate->liquid_container

Decontamination of Labware

Properly cleaning reusable labware is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse non-disposable glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual chemical.

  • Collect Rinsate: This initial rinsate is considered hazardous waste and MUST be collected in the designated liquid hazardous waste container.[9]

  • Standard Washing: After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures.

  • Empty Containers: Empty original product containers must be triple rinsed with a suitable solvent.[10] The rinsate must be collected as hazardous waste. After triple rinsing, the container can be disposed of according to institutional guidelines.[10]

By adhering to these detailed procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research activities remain in full compliance with environmental regulations.

References

  • Ataman Kimya. DICYCLOHEXYLAMINE (DCHA).

  • BLi-T. Dicyclohexylamine DCHA CAS 101-83-7.

  • AAPPTec, LLC. MSDS AZK105 Z-Lys(Boc)-OH DCHA.pdf - Safety Data Sheet.

  • AAPPTec, LLC. MSDS - Safety Data Sheet (Boc-His(Boc)-OH DCHA).

  • Novabiochem. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8.

  • 附件2:安全数据单样本(英文) (Sample Safety Data Sheet).

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.

  • Sigma-Aldrich. Material Safety Data Sheet.

  • MedChemExpress. Boc-His(Boc)-OH (DCHA) | Amino Acid Derivative.

  • New Jersey Department of Health. Common Name: DICYCLOHEXYLAMINE HAZARD SUMMARY.

  • BioCrick. Product Datasheet - Boc-His(Tos)-OH.DCHA.

  • Shanghai Ohans. dicyclohexylamine – Manufacturer of N,N-Dicyclohexylmethylamine and N,N-Dimethylcyclohexylamine.

  • PubChem. Boc-D-His(Boc)-OH DCHA | C28H48N4O6 | CID 91895510.

  • BOC Sciences. BOC-Amino Acids.

  • Tetrahedron. 65057-34-3 | Boc-his(tos)-oh dcha.

  • BenchChem. Application Notes & Protocols: The Use of Boc-His(Boc)-OH (DCHA) in the Synthesis of Bioactive Peptides.

  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.

  • MilliporeSigma. SAFETY DATA SHEET.

  • Reddit. In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA : r/Chempros.

  • BenchChem. Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA.

  • University of Alabama at Birmingham. Chemical Safety and Waste Management Manual.

  • BenchChem. Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.

  • BenchChem. Boc-Ser-OH.DCHA vs. free acid form stability.

  • BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-His(DNP)-OH.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.